molecular formula C12H16N4O6S B2567706 1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 866050-19-3

1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B2567706
CAS No.: 866050-19-3
M. Wt: 344.34
InChI Key: KGVNSXPJUPZHCR-UHFFFAOYSA-N
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Description

1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include a hydrazino group, a nitro group, and a sulfonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the nitration of a suitable aromatic precursor to introduce the nitro group, followed by sulfonation to attach the sulfonyl group. The hydrazino group is then introduced through a hydrazine substitution reaction. The final step involves the formation of the piperidine ring and the carboxylic acid group under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The hydrazino group can participate in reduction reactions, forming different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid exerts its effects involves interactions with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro and sulfonyl groups can participate in redox reactions and other chemical processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-[(4-Amino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid: Similar structure but with an amino group instead of a hydrazino group.

    1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-morpholinecarboxylic acid: Contains a morpholine ring instead of a piperidine ring.

Uniqueness: 1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydrazino and nitro groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research.

This detailed overview highlights the significant aspects of this compound, from its synthesis and reactions to its applications and unique properties

Properties

IUPAC Name

1-(4-hydrazinyl-3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O6S/c13-14-10-2-1-9(7-11(10)16(19)20)23(21,22)15-5-3-8(4-6-15)12(17)18/h1-2,7-8,14H,3-6,13H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVNSXPJUPZHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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